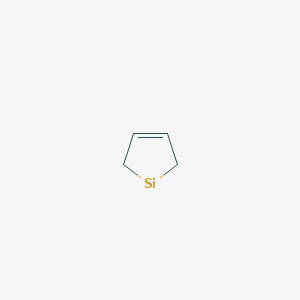

Silacyclopent-3-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Silacyclopent-3-en ist eine siliziumhaltige cyclische Verbindung mit der Summenformel C4H6Si. Es gehört zur Familie der Silacyclopentene, die Analoga von Cyclopenten sind, bei denen ein Kohlenstoffatom durch ein Siliziumatom ersetzt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Silacyclopent-3-en kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Dichlorsilylen mit Buta-1,3-dien. Diese Reaktion erfordert in der Regel spezifische Bedingungen, wie z. B. das Vorhandensein eines Abfangmittels und eine kontrollierte Temperatur . Eine weitere Methode umfasst die anionische Ringöffnungs-Polymerisation von 1-Silacyclopent-3-enen unter Verwendung von Alkyllithium und Hexamethylphosphoramid bei niedrigen Temperaturen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Silacyclopent-3-en beinhaltet oft Gasphasenpolymerisationstechniken. So kann beispielsweise die TEA CO2-Laserbestrahlung von gasförmigen Gemischen aus Silacyclopent-3-en, Eisenpentacarbonyl, Schwefelhexafluorid und Argon die Zersetzung von Eisenpentacarbonyl und die Dehydrierung/Polymerisation von Silacyclopent-3-en initiieren, was zur Bildung dünner Schichten eines eisenhaltigen ungesättigten Organosilizium-Polymers führt .

Chemische Reaktionsanalyse

Reaktionstypen

Silacyclopent-3-en durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Reaktion mit Oxidationsmitteln zur Bildung von Silizium-Sauerstoff-Verbindungen.

Reduktion: Reaktion mit Reduktionsmitteln zur Bildung von Silizium-Wasserstoff-Verbindungen.

Substitution: Reaktion mit Halogenen oder anderen Substituenten, um Wasserstoffatome am Silizium oder Kohlenstoffatom zu ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Dichlorsilylen, Buta-1,3-dien und verschiedene Oxidations- und Reduktionsmittel. Die Reaktionen erfordern oft kontrollierte Temperaturen und das Vorhandensein von Katalysatoren oder Abfangmitteln .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Silizium-Sauerstoff-Polymere, Silizium-Wasserstoff-Verbindungen und substituierte Silacyclopent-3-ene .

Wissenschaftliche Forschungsanwendungen

Silacyclopent-3-en hat verschiedene wissenschaftliche Forschungsanwendungen:

Materialwissenschaften: Verwendung als Baustein für hyperverzweigtes Poly(Silylenvinylen) aufgrund seiner einzigartigen photophysikalischen und elektronischen Eigenschaften.

Organische Synthese: Dient als Zwischenprodukt bei der Synthese verschiedener Organosiliziumverbindungen.

Polymerchemie: Wird bei der Synthese von Polycarbosilanen und Polycarbosiloxanen durch Ringöffnungs-Polymerisation und Metathese-Polymerisation eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Silacyclopent-3-en beinhaltet seine Fähigkeit, Polymerisations- und Substitutionsreaktionen einzugehen. So unterliegt die Verbindung beispielsweise bei der Gasphasenpolymerisation einer Dehydrierung und Ringspaltung, die durch in situ erzeugte Spezies wie Eisencarbonylkomplexe erleichtert wird . Dieser Prozess führt zur Bildung ungesättigter Organosilizium-Polymere.

Analyse Chemischer Reaktionen

Types of Reactions

Silacyclopent-3-ene undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form silicon-oxygen compounds.

Reduction: Reaction with reducing agents to form silicon-hydrogen compounds.

Substitution: Reaction with halogens or other substituents to replace hydrogen atoms on the silicon or carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include dichlorosilylene, buta-1,3-diene, and various oxidizing and reducing agents. The reactions often require controlled temperatures and the presence of catalysts or trapping agents .

Major Products Formed

The major products formed from these reactions include silicon-oxygen polymers, silicon-hydrogen compounds, and substituted silacyclopent-3-enes .

Wissenschaftliche Forschungsanwendungen

Silacyclopent-3-ene has several scientific research applications:

Materials Science: Used as a building block for hyperbranched poly(silylenevinylene) due to its unique photophysical and electronic properties.

Organic Synthesis: Serves as an intermediate in the synthesis of various organosilicon compounds.

Polymer Chemistry: Utilized in the synthesis of polycarbosilanes and polycarbosiloxanes through ring-opening polymerization and metathesis polymerization.

Wirkmechanismus

The mechanism of action of silacyclopent-3-ene involves its ability to undergo polymerization and substitution reactions. For instance, in gas-phase polymerization, the compound undergoes dehydrogenation and ring cleavage, facilitated by in situ generated species such as iron carbonyl complexes . This process results in the formation of unsaturated organosilicon polymers.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Silacyclopent-3-en ähneln, gehören:

1,1-Difluorsilycyclopent-3-en: Ein fluoriertes Analogon mit unterschiedlichen elektronischen Eigenschaften.

Polycarbosilane: Polymere, die Silizium-Kohlenstoff-Bindungen enthalten, die durch Ringöffnungs-Polymerisation cyclischer Silacyclopent-3-ene synthetisiert werden.

Silacyclopentadiene: Verbindungen, bei denen das Siliziumatom Teil eines fünfgliedrigen Rings mit zwei Doppelbindungen ist.

Einzigartigkeit

Silacyclopent-3-en ist einzigartig aufgrund seiner Fähigkeit, verschiedene Polymerisationsreaktionen einzugehen und Materialien mit unterschiedlichen photophysikalischen und elektronischen Eigenschaften zu bilden. Seine Silizium-Kohlenstoff-Bindung verleiht Stabilität und Reaktivität, die in der Materialwissenschaft und der organischen Synthese von Vorteil sind .

Eigenschaften

Molekularformel |

C4H6Si |

|---|---|

Molekulargewicht |

82.18 g/mol |

InChI |

InChI=1S/C4H6Si/c1-2-4-5-3-1/h1-2H,3-4H2 |

InChI-Schlüssel |

NEQCQFSPSOODFG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC[Si]1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine](/img/structure/B12352984.png)

![N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide](/img/structure/B12352993.png)

![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353042.png)

![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)

![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)